
Tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate: is a synthetic organic compound with the molecular formula C11H21NO3 It is characterized by the presence of a tert-butyl carbamate group attached to a cyclopropyl ring, which is further substituted with a hydroxymethyl and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis of tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate can be achieved through a multi-step process starting from commercially available diethyl cyclopropane-1,1-dicarboxylate. The first step involves the monohydrolysis of diethyl cyclopropane-1,1-dicarboxylate to yield the corresponding carboxylic acid.
Route 2: Another method involves the reductive cyclopropanation of N,N-dibenzyl-2-benzyloxyacetamide using the de Meijere variant of the Kulinkovich reaction.
Industrial Production Methods:
- The industrial production of this compound typically follows the same synthetic routes as described above, with optimization of reaction conditions to maximize yield and purity. Key parameters such as temperature, solvent choice, and reaction time are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate can undergo oxidation reactions, particularly at the hydroxymethyl group, to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride can yield the corresponding alcohol.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
Chemistry:
- Tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- The compound is studied for its potential biological activity, including its role as a building block for bioactive molecules.
Medicine:
- It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry:
- The compound is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties to the final products.
Mécanisme D'action
The mechanism of action of tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate is primarily related to its ability to interact with biological targets through its carbamate group. The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modulation of their activity. This interaction is often exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparaison Avec Des Composés Similaires
- Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate
- Tert-butyl (1-methylcyclopropyl)carbamate
Comparison:
- Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate: This compound is similar in structure but lacks the additional methyl group on the cyclopropyl ring. It shares similar reactivity and applications but may exhibit different biological activity due to the absence of the methyl group .
- Tert-butyl (1-methylcyclopropyl)carbamate: This compound has a methyl group on the cyclopropyl ring but lacks the hydroxymethyl group. It may have different chemical and biological properties compared to tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate .
Uniqueness:
- The presence of both the hydroxymethyl and methyl groups on the cyclopropyl ring in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
2120399-28-0 |
|---|---|
Formule moléculaire |
C11H21NO3 |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
tert-butyl N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12(4)7-11(8-13)5-6-11/h13H,5-8H2,1-4H3 |
Clé InChI |
IZURJIKPWJAKRH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CC1(CC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


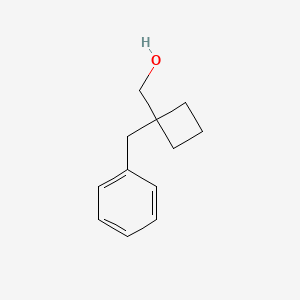


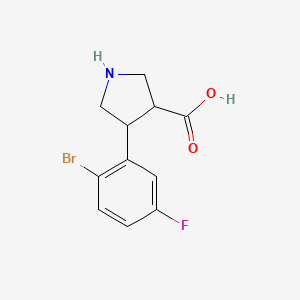
![Tert-butyl 3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13556536.png)

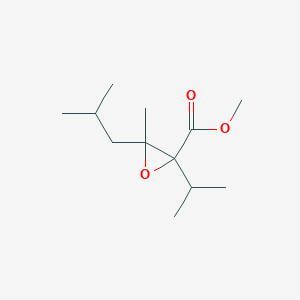
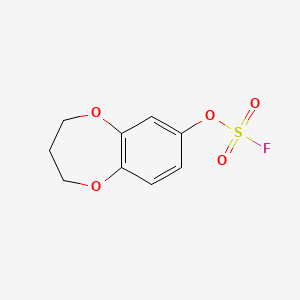
![trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride](/img/structure/B13556559.png)

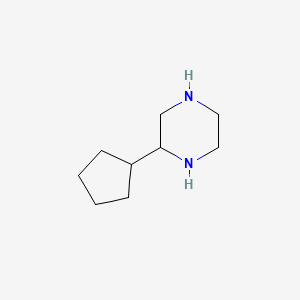
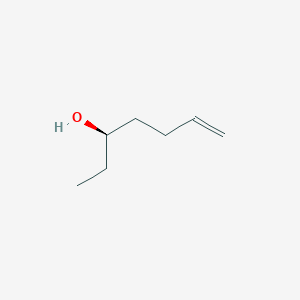
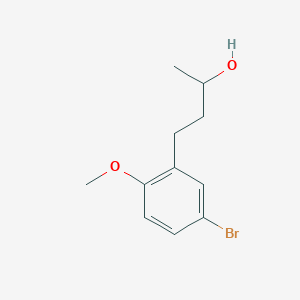
amine hydrochloride](/img/structure/B13556620.png)
